4-Hydroxypropranolol hydrochloride

Description

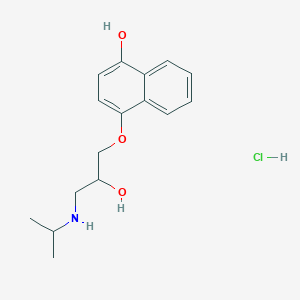

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUJENUXWIFONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10476-53-6 (Parent) | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40388470, DTXSID70931074 | |

| Record name | 4-Hydroxypropranolol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14133-90-5, 69233-16-5 | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14133-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypropranolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypropranolol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxypropranolol hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxypropranolol (B128105) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypropranolol is a primary and pharmacologically active metabolite of the widely used non-selective beta-blocker, propranolol (B1214883).[1] Formed in the liver via aromatic hydroxylation, this metabolite contributes to the overall therapeutic and pharmacological profile of its parent compound.[2] This technical guide provides a comprehensive overview of the mechanism of action of 4-hydroxypropranolol hydrochloride, detailing its molecular interactions, signaling pathways, and multifaceted pharmacological activities. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key assays.

Core Mechanism of Action: β-Adrenergic Receptor Antagonism

The principal mechanism of action of 4-hydroxypropranolol is the competitive, non-selective antagonism of β-adrenergic receptors (β-ARs).[1] It exhibits comparable potency to propranolol in blocking both β1- and β2-adrenergic receptors.[3] This blockade inhibits the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby attenuating the downstream signaling cascade typically initiated by sympathomimetic amines.[]

Receptor Selectivity

4-Hydroxypropranolol is classified as a non-selective β-blocker, meaning it does not show significant preference for β1- over β2-adrenergic receptors.[1] This is evidenced by its similar pA2 values for both receptor subtypes.[3][5] The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Downstream Signaling Pathway

By blocking β-adrenergic receptors, 4-hydroxypropranolol inhibits the activation of the associated Gs protein. This, in turn, prevents the activation of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which ultimately leads to the physiological effects of β-blockade, such as reduced heart rate, myocardial contractility, and blood pressure.[6]

Figure 1: β-Adrenergic Receptor Signaling and Blockade by 4-Hydroxypropranolol.

Ancillary Pharmacological Properties

Beyond its primary β-blocking activity, 4-hydroxypropranolol exhibits several other notable pharmacological effects.

Intrinsic Sympathomimetic Activity (ISA)

4-Hydroxypropranolol possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors.[1][7] In states of low catecholamine levels (e.g., at rest), it can cause mild receptor stimulation.[1] This was demonstrated in studies where 4-hydroxypropranolol induced an increase in heart rate in catecholamine-depleted rats.[1][8] This partial agonism may result in less pronounced resting bradycardia compared to β-blockers lacking ISA.[9]

Membrane-Stabilizing Activity (MSA)

At higher concentrations, 4-hydroxypropranolol exhibits membrane-stabilizing activity, a quinidine-like effect that is independent of its β-blocking properties.[1][10] This effect is attributed to the inhibition of sodium channels in the cell membrane, which can reduce the rate of rise of the cardiac action potential.[1][11] This activity is generally not considered clinically significant at therapeutic doses but may play a role in overdose scenarios.[1][10]

Potent Antioxidant Properties

A distinguishing feature of 4-hydroxypropranolol is its potent antioxidant activity, which is significantly greater than that of its parent compound, propranolol, and even surpasses that of the vitamin E analog, Trolox.[12][13] It acts as a "chain-breaking" antioxidant, effectively inhibiting lipid peroxidation in membranes and protecting against oxidative stress.[12][13] This property may contribute to the cardiovascular protective effects of propranolol.[12]

Metabolism and Pharmacokinetics

4-Hydroxypropranolol is formed from propranolol primarily in the liver through aromatic hydroxylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[2][14] It is then further metabolized via glucuronidation and sulfation for excretion.[2][14] The sulfation of 4-hydroxypropranolol is mediated by the enzyme SULT1A3.[14]

Figure 2: Metabolic Pathway of Propranolol to 4-Hydroxypropranolol.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Receptor/Assay | Value | Species/System | Reference |

| pA2 | β1-Adrenergic Receptor | 8.24 | - | [3][5] |

| pA2 | β2-Adrenergic Receptor | 8.26 | - | [3][5] |

| IC50 | Lipid Peroxidation (microsomes) | 1.1 µM | Rat Hepatic Microsomes | [12][13][15] |

| EC50 | Glutathione Loss Protection | 1.2 µM | Bovine Aortic Endothelial Cells | [12][13][15] |

| EC50 | Antagonism of Isoprenaline (Tachycardia & Vasodepression) | 54 µg/kg | Cat | [15] |

Experimental Protocols

Protocol: Competition Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity (Ki) of 4-hydroxypropranolol for β-adrenergic receptors.[16][17]

Objective: To determine the inhibitory constant (Ki) of 4-hydroxypropranolol at β1- and β2-adrenergic receptors.

Materials:

-

Test Compound: this compound.

-

Membrane Preparation: Source of β-adrenergic receptors (e.g., cell membranes from HEK293 cells overexpressing the human β1 or β2 receptor, or tissue homogenates from heart ventricles).[16]

-

Radioligand: A high-affinity β-AR antagonist radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).[16]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled β-AR antagonist (e.g., 10 µM Propranolol).[16]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[16]

-

Wash Buffer: Ice-cold Assay Buffer.[16]

-

96-well plates, glass fiber filter mats, cell harvester, scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of 4-hydroxypropranolol in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Dilute the radioligand to a final concentration approximately equal to its dissociation constant (Kd).[16]

-

Assay Setup (in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.[16]

-

Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control (e.g., 10 µM Propranolol).[16]

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of 4-hydroxypropranolol.[16]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates receptor-bound from free radioligand.[16]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.[16]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-hydroxypropranolol concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

-

Protocol: cAMP Functional Assay

This protocol describes a method to measure the functional antagonism of β-adrenergic receptors by 4-hydroxypropranolol.[18][19]

Objective: To determine the potency of 4-hydroxypropranolol in inhibiting agonist-induced cAMP production.

Materials:

-

Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., HEK293-β2AR).

-

Agonist: A β-AR agonist (e.g., Isoproterenol).

-

Antagonist: this compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, GloSensor™, or AlphaScreen).[20][21]

-

Cell culture reagents, 96-well plates.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to the desired confluency.[18]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 4-hydroxypropranolol for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., Isoproterenol at its EC80) in the presence of a PDE inhibitor.[18]

-

Incubation: Incubate for a defined period to allow for cAMP production (e.g., 10-15 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[19]

-

Data Analysis:

-

Plot the measured cAMP levels (or the assay signal, which may be inversely proportional to cAMP) against the logarithm of the 4-hydroxypropranolol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 4-hydroxypropranolol that inhibits 50% of the agonist-induced cAMP response.

-

From this data, a Schild analysis can be performed by repeating the agonist dose-response curve in the presence of several fixed concentrations of the antagonist to determine the pA2 value.[22][23][24]

-

Figure 3: General Experimental Workflow for β-Blocker Characterization.

Conclusion

This compound is a multifaceted active metabolite of propranolol. Its primary mechanism of action is non-selective β-adrenergic receptor antagonism, with a potency similar to its parent drug.[1] This core activity is complemented by intrinsic sympathomimetic activity, membrane-stabilizing effects at high concentrations, and notably potent antioxidant properties.[1][12] Understanding this complex pharmacological profile is crucial for drug development professionals and researchers seeking to fully comprehend the clinical effects of propranolol and to explore the therapeutic potential of its metabolites.

References

- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. 4-hydroxy propranolol hcl | CAS#:14133-90-5 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. apexbt.com [apexbt.com]

- 9. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 11. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. caymanchem.com [caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. promega.com [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. neuron.mefst.hr [neuron.mefst.hr]

- 23. Pa2 determination | PPTX [slideshare.net]

- 24. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4-Hydroxypropranolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxypropranolol (B128105) hydrochloride, a significant active metabolite of the widely used beta-blocker, Propranolol (B1214883). This document details the synthetic pathway, experimental protocols for characterization, and presents key quantitative data in a structured format to support research and development activities in the pharmaceutical sciences.

Synthesis of 4-Hydroxypropranolol Hydrochloride

The synthesis of this compound can be achieved through a multi-step process, which has been improved to enhance yield and purity.[1] A common route involves the protection of the hydroxyl group of a starting naphthol derivative, followed by the introduction of the aminopropanol (B1366323) side chain and subsequent deprotection and salt formation.

A reported improved synthesis resolves issues of low yield and purity encountered with certain deprotection methods.[1] This method involves the transformation of 1,4-dihydroxynaphthalene (B165239) to its monoisopropyl ether, which then reacts with epichlorohydrin (B41342).[1] The resulting product is treated with isopropylamine (B41738) to introduce the side chain.[1] Finally, cleavage of the isopropyl ether and subsequent treatment with hydrogen chloride gas yields this compound.[1]

Another synthetic approach involves the reaction of 4-methoxy-1-naphthol (B1194100) with epichlorohydrin in the presence of potassium carbonate, followed by reaction with isopropylamine.[2] The final step in this pathway would be the demethylation to yield the free phenol, which is then converted to the hydrochloride salt.

Synthesis Pathway

Caption: Synthetic pathways for this compound.

Experimental Protocol: Improved Synthesis[1]

A detailed, step-by-step protocol based on the improved synthesis method is provided below.

Step 1: Synthesis of 4-Isopropoxy-1-naphthol

-

Dissolve 1,4-dihydroxynaphthalene in isopropanol.

-

Bubble hydrogen chloride gas through the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-isopropoxy-1-naphthol.

Step 2: Synthesis of 1-(4-Isopropoxynaphthyloxy)-2,3-epoxypropane

-

React 4-isopropoxy-1-naphthol with an excess of epichlorohydrin in the presence of a suitable base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

After the reaction is complete, filter the mixture and remove the excess epichlorohydrin under reduced pressure.

-

The crude epoxide intermediate can be purified by column chromatography. A melting point of 65-66°C has been reported for this intermediate.[1]

Step 3: Synthesis of 1-(Isopropylamino)-3-(4-isopropoxynaphthyloxy)-2-propanol

-

Treat the epoxide intermediate with isopropylamine. This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting protected 4-Hydroxypropranolol can be purified by recrystallization. A melting point of 68-70°C has been reported.[1]

Step 4: Synthesis of 4-Hydroxypropranolol

-

Dissolve the protected 4-Hydroxypropranolol in a dry solvent such as methylene (B1212753) chloride.

-

Cool the solution in an ice bath and add a solution of boron trichloride (B1173362) (BCl₃) in methylene chloride dropwise.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent and volatile boron species by repeated addition and evaporation of methanol.

-

The crude 4-Hydroxypropranolol can be purified by crystallization.

Step 5: Synthesis of this compound

-

Dissolve the purified 4-Hydroxypropranolol (500 mg, 1.58 mmol) in 10 ml of ether.[1]

-

Slowly pass hydrogen chloride gas through the solution at 20-25°C until no further precipitation is observed.[1]

-

Remove the ether under vacuum to obtain this compound as a solid.[1]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols for various analytical techniques.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of 4-Hydroxypropranolol HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound.

Experimental Protocol:

-

Column: C18 reversed-phase column (5 µm particle size).[3]

-

Mobile Phase: A mixture of acetonitrile (B52724), methanol, and phosphoric acid, with the pH adjusted to 4.[3]

-

Detection: Fluorescence detector.[3]

-

Quantification: Peak height ratio of the analyte to an internal standard.[3]

Table 1: HPLC Performance Data

| Parameter | Value | Reference |

| Mean Percentage Recovery | 98.4% | [3] |

| Detection Limit | 5 ng/ml | [3] |

| Within-day Coefficient of Variation | 0.8-6.2% | [3] |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol:

-

Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[4]

-

Instrumentation: A triple quadrupole or QTOF mass spectrometer can be utilized for MS/MS analysis to study fragmentation.[5]

-

Sample Preparation: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Table 2: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₂ClNO₃ | [6] |

| Molecular Weight | 311.80 g/mol | [6] |

| Dominant Fragmentation | Loss of the glucuronic acid moiety (for glucuronide conjugate) | [2] |

A key fragmentation pathway for 4-hydroxypropranolol involves the loss of the isopropylamino side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Tentative FTIR Peak Assignments for Propranolol Hydrochloride (as a reference)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3286 | O-H (hydroxyl group) stretching | [7] |

| ~2962 | N-H (secondary amine) stretching | [7] |

| ~1577 | Aryl C=C stretching | [8] |

| ~1241 | Aryl O-CH₂ asymmetric stretching | [8] |

| ~1103 | Aryl alkyl ether C-O-C stretching | [7] |

| ~771 | α-substituted naphthalene (B1677914) | [7] |

The spectrum of this compound is expected to show similar characteristic peaks with potential shifts due to the additional hydroxyl group on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound. While a complete, assigned spectrum for this compound was not found in the search results, the following table provides expected chemical shift regions based on the structure and data for the parent compound, propranolol.[9][10]

Experimental Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous peak assignments.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 100 - 155 |

| -CH(OH)- | ~4.0 - 4.5 | ~65 - 70 |

| -CH₂-O- | ~4.1 - 4.3 | ~70 - 75 |

| -CH₂-N- | ~3.0 - 3.5 | ~45 - 50 |

| -CH(NH)- | ~3.2 - 3.7 | ~50 - 55 |

| -CH(CH₃)₂ | ~3.5 (methine), ~1.2 (methyl) | ~48 (methine), ~22 (methyl) |

| Phenolic -OH | Variable, broad | - |

| Alcoholic -OH | Variable, broad | - |

| Amine N-H | Variable, broad | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The improved synthetic protocol offers a reliable method for obtaining this important metabolite. The characterization techniques outlined, along with the provided data, will enable researchers to verify the identity and purity of their synthesized compound, facilitating further studies in drug metabolism, pharmacology, and toxicology. The structured presentation of data and protocols aims to serve as a valuable resource for professionals in the field of drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypropranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxypropranolol (B128105) hydrochloride, a primary active metabolite of the widely used beta-blocker, propranolol (B1214883). Understanding these properties is critical for research, formulation development, and ensuring the therapeutic efficacy and safety of this compound. This document outlines key quantitative data, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Hydroxypropranolol hydrochloride. This data is essential for predicting its behavior in biological systems and for the design of appropriate dosage forms.

| Property | Value | Source |

| Chemical Name | 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol, monohydrochloride | [1] |

| Molecular Formula | C₁₆H₂₁NO₃ • HCl | [1] |

| Molecular Weight | 311.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 156-158 °C | [2] |

| pKa (Strongest Acidic) | 9.3 (Predicted) | N/A |

| pKa (Strongest Basic) | 9.91 (Predicted) | N/A |

| logP | 3.476 (Predicted) | [2] |

| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[3]

Apparatus:

-

Melting point apparatus with a heating block and temperature probe.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2.5-3.5 mm in height.[4]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[4]

-

Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is critical for predicting the extent of ionization at different physiological pHs, which influences absorption, distribution, and excretion.[5]

Apparatus:

-

Potentiometer with a pH electrode.

-

Magnetic stirrer and stir bar.

-

Burette for titrant delivery.

-

Reaction vessel.

Procedure:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically purified water or a co-solvent system if aqueous solubility is low. The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[6]

-

Titration: The solution is placed in the reaction vessel and stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from the burette. The pH of the solution is recorded after each addition of the titrant.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[4]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Apparatus:

-

Separatory funnels or vials.

-

Mechanical shaker or vortex mixer.

-

Analytical instrument for concentration measurement (e.g., HPLC-UV).

Procedure:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in each phase is then determined using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol is metabolized in the liver primarily by the cytochrome P450 enzyme system. The formation of the active metabolite, 4-Hydroxypropranolol, is catalyzed by the CYP2D6 isoform.

Caption: Metabolic conversion of Propranolol.

β-Adrenergic Receptor Signaling Pathway Antagonism

4-Hydroxypropranolol, like its parent compound, acts as an antagonist at β-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by catecholamines like norepinephrine.

Caption: Antagonism of β-Adrenergic Signaling.

Experimental Workflow for pKa Determination

The following diagram illustrates a typical workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. sid.ir [sid.ir]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [precision.fda.gov]

4-Hydroxypropranolol Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

An active metabolite of the widely prescribed beta-blocker propranolol (B1214883), 4-hydroxypropranolol (B128105) hydrochloride, presents a complex pharmacological profile that warrants detailed investigation for its potential therapeutic and toxicological implications. This technical guide provides a comprehensive overview of 4-hydroxypropranolol, focusing on its pharmacological properties, metabolic pathways, and analytical determination for researchers, scientists, and drug development professionals.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, 4-hydroxypropranolol is of particular interest due to its significant pharmacological activity.[1][2] This metabolite is formed primarily through the action of the polymorphic cytochrome P450 enzyme, CYP2D6, and exhibits a pharmacological profile that includes beta-blocking effects, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing properties.[1][2][3] Understanding the contribution of 4-hydroxypropranolol to the overall clinical effects of propranolol is crucial for optimizing therapy and ensuring patient safety.

Pharmacological Properties

4-Hydroxypropranolol is not merely an inactive byproduct but an active metabolite with a potency comparable to its parent compound in certain aspects.[4][5] Its pharmacological actions are multifaceted and contribute to the complex effects observed after propranolol administration.

Beta-Adrenergic Blocking Activity

4-Hydroxypropranolol is a potent antagonist of both β1- and β2-adrenergic receptors.[4][5] Studies in various animal models have demonstrated its ability to counteract the effects of isoprenaline, a non-selective beta-agonist, on heart rate and blood pressure.[1][2] This beta-blocking activity is a key contributor to the overall therapeutic effect of propranolol, particularly after oral administration when concentrations of this metabolite can be significant.

Intrinsic Sympathomimetic Activity (ISA)

Unlike its parent compound, 4-hydroxypropranolol possesses intrinsic sympathomimetic activity.[1][2] This means that in the absence of adrenergic stimulation, it can cause a slight activation of beta-adrenoceptors. This property has been demonstrated in catecholamine-depleted animal models, where administration of 4-hydroxypropranolol led to an increase in heart rate.[1][2] The clinical significance of this ISA is a subject of ongoing research.

Membrane Stabilizing Activity

At higher concentrations, 4-hydroxypropranolol exhibits membrane-stabilizing activity, a property also shared by propranolol.[1][2] This local anesthetic-like effect is independent of its beta-blocking action and is thought to be related to its ability to interfere with sodium channels in excitable membranes.

Metabolism and Pharmacokinetics

The formation and elimination of 4-hydroxypropranolol are key determinants of its contribution to the pharmacological effects of propranolol.

Metabolic Pathway

Propranolol is metabolized to 4-hydroxypropranolol primarily through aromatic hydroxylation, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP2D6.[3] The activity of this enzyme is subject to genetic polymorphism, leading to significant inter-individual variability in the formation of 4-hydroxypropranolol. Following its formation, 4-hydroxypropranolol undergoes further phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted. Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, have been identified to be involved in the glucuronidation of 4-hydroxypropranolol.[6][7]

Figure 1: Metabolic pathway of propranolol to 4-hydroxypropranolol and its subsequent conjugation.

Pharmacokinetic Parameters

The pharmacokinetic profile of 4-hydroxypropranolol can vary significantly between individuals due to factors such as genetic variations in CYP2D6 activity and co-administered drugs. The table below summarizes key pharmacokinetic parameters reported in the literature.

| Parameter | Species | Value | Reference |

| t1/2 (half-life) | Dog | 69.4 min | [8] |

| Vd (Volume of Distribution) | Dog | 3.39 L/kg | [8] |

| CL (Clearance) | Dog | 53.6 mL/min/kg | [8] |

Analytical Determination

Accurate and sensitive analytical methods are essential for quantifying 4-hydroxypropranolol in biological matrices to understand its pharmacokinetics and pharmacodynamics. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocols

A common method for extracting 4-hydroxypropranolol from plasma involves solid-phase extraction.

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Loading: Load the plasma sample (typically 0.1 to 1 mL) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute 4-hydroxypropranolol and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the analytical system.

A typical reversed-phase HPLC method for the simultaneous determination of propranolol and 4-hydroxypropranolol is outlined below.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size).[5]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphate (B84403) buffer at a specific pH).[5]

-

Detection: Fluorescence detection is commonly used due to the native fluorescence of 4-hydroxypropranolol.[1][5] Excitation and emission wavelengths should be optimized for maximum sensitivity.

-

Internal Standard: An appropriate internal standard (e.g., a structurally similar compound not present in the sample) should be used for accurate quantification.

LC-MS/MS offers higher sensitivity and selectivity for the analysis of 4-hydroxypropranolol.

-

Chromatography: Similar to HPLC, a reversed-phase column is typically used for separation. Gradient elution is often employed to optimize the separation of the analyte from matrix components.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-hydroxypropranolol and its internal standard are monitored for quantification.[9][10]

Figure 2: A typical analytical workflow for the determination of 4-hydroxypropranolol in plasma.

Method Validation Parameters

The following table summarizes typical validation parameters for analytical methods used to quantify 4-hydroxypropranolol.

| Parameter | Typical Range/Value | Reference |

| Linearity (r²) | > 0.99 | [10] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 5 ng/mL | [4][10] |

| Accuracy (% Bias) | Within ±15% | [11] |

| Precision (% RSD) | < 15% | [11] |

| Recovery | > 80% | [5] |

Signaling Pathway

4-Hydroxypropranolol exerts its primary pharmacological effects by interacting with the beta-adrenergic signaling pathway. As a beta-blocker, it competitively inhibits the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects, such as reduced heart rate and contractility.

References

- 1. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haemodynamic, electrocardiographic, electrophysiologic and pharmacokinetic activity of 4'-hydroxypropranolol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Genesis of 4-Hydroxypropranolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of 4-Hydroxypropranolol (B128105), the principal active metabolite of the widely used beta-adrenergic receptor antagonist, propranolol (B1214883) hydrochloride. Understanding the metabolic journey of propranolol is paramount for drug development professionals, researchers, and scientists in optimizing therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the core processes.

Introduction

Propranolol, a non-selective beta-blocker, undergoes extensive hepatic metabolism following oral administration.[1][2] A significant portion of its pharmacological effect, particularly after initial doses, is attributed to its active metabolite, 4-Hydroxypropranolol.[1][3] This metabolite is pharmacologically equipotent to the parent drug in its beta-blocking activity.[3][4] The formation of 4-Hydroxypropranolol is a critical step in the overall disposition of propranolol and is subject to genetic polymorphism, which can lead to inter-individual variability in drug response.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

The primary route for the formation of 4-Hydroxypropranolol from propranolol is through aromatic ring hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform, in the liver.[5][6][7][8][9] While CYP2D6 is the main catalyst, some minor contribution from CYP1A2 has also been suggested, especially in individuals with poor CYP2D6 metabolism.[6]

Following its formation, 4-Hydroxypropranolol is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[6][7] The glucuronidation of 4-hydroxypropranolol is carried out by various UGT enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1.[4][10] Sulfation is mediated by sulfotransferase enzymes, such as SULT1A3.[6]

Metabolic Pathway Diagram

Quantitative Pharmacokinetic Data

The in vivo formation and disposition of 4-Hydroxypropranolol have been quantified in several studies. The following tables summarize key pharmacokinetic parameters for propranolol and its 4-hydroxy metabolite in humans.

Table 1: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol After Oral Administration of Propranolol in Humans

| Parameter | Propranolol | 4-Hydroxypropranolol | Reference |

| Tmax (Time to Peak Concentration) | ~1-4 hours (immediate-release) | ~1-1.5 hours | [7][11] |

| t½ (Elimination Half-life) | ~3-6 hours (immediate-release) | ~3-4.2 hours | [7][11] |

| Bioavailability | ~25% (extensive first-pass metabolism) | - | [7] |

Table 2: Area Under the Plasma Concentration-Time Curve (AUC) After Single Doses of Propranolol in Normal Subjects

| Dose Administration | Propranolol AUC (ng·hr/mL) | 4-Hydroxypropranolol AUC (ng·hr/mL) | Reference |

| 4 mg Intravenous | 55 ± 11 | 6.6 ± 2.2 | [11] |

| 20 mg Oral | 72 ± 9 | 59 ± 9 | [11] |

| 80 mg Oral | 306 ± 46 | 162 ± 21 | [11] |

Table 3: Peak Plasma Concentrations (Cmax) of Propranolol and its Metabolites in Patients with Infantile Hemangioma

| Analyte | Mean Peak Blood Level (ng/mL) | Mean Trough Blood Level (ng/mL) | Reference |

| Propranolol | 60.35 ± 37.90 | 24.98 ± 17.68 | [5] |

| 4-Hydroxypropranolol | 1.90 ± 2.37 | 0.45 ± 0.52 | [5] |

| N-deisopropylpropranolol | 0.24 ± 0.18 | 0.05 ± 0.05 | [5] |

Experimental Protocols

The study of in vivo 4-Hydroxypropranolol formation involves a variety of experimental models and analytical techniques. Below are detailed methodologies for key experiments.

In Vivo Animal Studies

Animal models are crucial for preclinical investigations of propranolol metabolism.

Objective: To determine the pharmacokinetic profile and metabolic fate of propranolol and 4-Hydroxypropranolol in a mammalian system.

Species: Male Wistar rats or Beagle dogs are commonly used.

Protocol:

-

Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) with ad libitum access to food and water for at least one week prior to the study.

-

Drug Administration: Administer a single dose of propranolol hydrochloride orally via gavage or intravenously via a cannulated vein. A typical oral dose for rats might be in the range of 5-20 mg/kg.[12]

-

Blood Sampling: Collect serial blood samples from the tail vein (rats) or cephalic vein (dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours) to assess excretion of the parent drug and metabolites.

-

Sample Analysis: Analyze plasma and urine samples for propranolol and 4-Hydroxypropranolol concentrations using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, etc.) using appropriate software.

In Vitro Metabolism Studies using Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro tool to study Phase I metabolism.

Objective: To investigate the kinetics of 4-Hydroxypropranolol formation by CYP enzymes in a controlled environment.

Protocol:

-

Reagents and Materials:

-

Human liver microsomes

-

Propranolol hydrochloride solution

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Incubation Procedure:

-

Prepare an incubation mixture containing human liver microsomes and phosphate buffer in a microcentrifuge tube.

-

Add the propranolol solution to the mixture.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile. This also precipitates the microsomal proteins.

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Analytical Quantification: Analyze the supernatant for the concentration of 4-Hydroxypropranolol using a validated LC-MS/MS method.

Experimental Workflow Diagram

Conclusion

The in vivo formation of 4-Hydroxypropranolol is a critical determinant of the pharmacological profile of propranolol. Primarily mediated by the polymorphic enzyme CYP2D6, this metabolic pathway is a key area of investigation in drug development and clinical pharmacology. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and scientists working to further elucidate the intricacies of propranolol metabolism and its clinical implications. A thorough understanding of this metabolic process is essential for personalizing therapy and enhancing the safe and effective use of propranolol.

References

- 1. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. mims.com [mims.com]

- 8. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo study of propranolol and metabolite(s) disposition in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxypropranolol Hydrochloride: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypropranolol (B128105) hydrochloride, a primary metabolite of the widely used beta-blocker propranolol (B1214883), has demonstrated potent antioxidant properties that significantly exceed those of its parent compound. This technical guide provides a comprehensive overview of the antioxidant activities of 4-hydroxypropranolol, detailing its efficacy in various in vitro models of oxidative stress. This document summarizes key quantitative data, presents detailed experimental methodologies for the cited research, and visualizes the underlying mechanisms and workflows. The primary antioxidant mechanism of 4-hydroxypropranolol is characterized as a "chain-breaking" activity, effectively neutralizing free radicals and protecting against lipid peroxidation and cellular damage. While direct modulation of intracellular antioxidant signaling pathways has not been definitively established for 4-hydroxypropranolol, the known effects of its parent compound, propranolol, on pathways such as Nrf2 and MAPK are discussed as potential areas for future investigation.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous cardiovascular diseases, including atherosclerosis, ischemia-reperfusion injury, and hypertension.[1][2] While the therapeutic benefits of propranolol are primarily attributed to its beta-adrenergic receptor antagonism, emerging evidence suggests that its antioxidant activity, particularly that of its metabolite 4-hydroxypropranolol, may contribute to its cardioprotective effects.[1][3] 4-Hydroxypropranolol is a significant metabolite in humans, with plasma concentrations that can be comparable to that of propranolol itself.[1] This guide focuses on the direct antioxidant properties of 4-hydroxypropranolol hydrochloride, providing the technical details necessary for its evaluation and potential therapeutic development.

Quantitative Antioxidant Activity

The antioxidant efficacy of 4-hydroxypropranolol (4HOP) has been quantified in several key in vitro assays, demonstrating its superiority to both propranolol and the vitamin E analog, Trolox.

Table 1: Inhibition of Iron-Catalyzed Microsomal Lipid Peroxidation

| Compound | IC50 (µM) |

| 4-Hydroxypropranolol | 1.1 [1] |

| Trolox | 4.3[1] |

| Propranolol | 168[1] |

IC50 represents the concentration required to inhibit lipid peroxidation by 50%.

Table 2: Protection of Cultured Endothelial Cells from Oxidative Stress

| Compound | EC50 (µM) for Prevention of Glutathione (B108866) Loss |

| 4-Hydroxypropranolol | 1.2 [1] |

| Trolox | 7.9[1] |

| Propranolol | 49[1] |

EC50 represents the concentration required to achieve 50% of the maximum protective effect against glutathione depletion.

Table 3: Inhibition of Copper-Induced LDL Oxidation

| Compound (Concentration) | Lag Phase Delay (minutes) |

| 4-Hydroxypropranolol (3 µM) | 108 [1] |

| 4-Hydroxypropranolol (1 µM) | 45 [1] |

| Probucol (3 µM) | 98[1] |

| Trolox (3 µM) | 47[1] |

| Propranolol (3 µM) | 6[1] |

The lag phase represents the initial period of resistance to oxidation, with a longer delay indicating greater antioxidant protection.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Iron-Catalyzed Microsomal Lipid Peroxidation Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids within isolated hepatic microsomal membranes, initiated by a hydroxyl radical-generating system.

Materials:

-

Isolated rat hepatic microsomes

-

Tris-HCl buffer (pH 7.4)

-

Fe(III)-ADP complex (prepared by mixing ferric chloride and ADP)

-

Dihydroxyfumarate (DHF)

-

This compound, Trolox, Propranolol (test compounds)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

Procedure:

-

Rat hepatic microsomes are prepared and suspended in Tris-HCl buffer.

-

The microsomal suspension is pre-incubated with varying concentrations of the test compounds (4-Hydroxypropranolol, Trolox, or propranolol) for a specified time.

-

Lipid peroxidation is initiated by the addition of the Fe(III)-ADP complex and dihydroxyfumarate, which together generate hydroxyl radicals.

-

The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).

-

The reaction is terminated by the addition of a solution containing TCA and BHT.

-

Thiobarbituric acid is added, and the mixture is heated to induce the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically (typically at 532 nm) to quantify the amount of TBARS formed.

-

The percentage inhibition of lipid peroxidation is calculated relative to a control without the test compound, and the IC50 value is determined.

Copper-Induced LDL Oxidation Assay

This assay measures the ability of a compound to delay the onset of oxidation of low-density lipoprotein (LDL) initiated by copper ions.

Materials:

-

Human LDL, isolated and purified

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cupric sulfate (B86663) (CuSO4)

-

This compound, Trolox, Propranolol, Probucol (test compounds)

-

Spectrophotometer capable of continuous monitoring at 234 nm

Procedure:

-

Purified human LDL is dialyzed to remove any EDTA.

-

The LDL solution is pre-incubated with the test compounds at 37°C.

-

Oxidation is initiated by the addition of a standardized concentration of CuSO4 (e.g., 7.5 µM).[1]

-

The formation of conjugated dienes, an early marker of lipid peroxidation, is continuously monitored by measuring the change in absorbance at 234 nm at regular intervals.

-

The lag phase is determined as the time from the addition of copper until the rapid increase in absorbance, indicating the propagation phase of oxidation.[4]

-

The delay in the lag phase in the presence of the test compound is compared to a control without the compound.

Cellular Glutathione Measurement in Cultured Endothelial Cells

This protocol assesses the cytoprotective effect of a compound by measuring its ability to prevent the depletion of intracellular glutathione (GSH) in cells exposed to an oxidative challenge.

Materials:

-

Cultured bovine aortic endothelial cells

-

Cell culture medium

-

Fe-catalyzed oxy-radical generating system (as described in 3.1) or a peroxynitrite-generating system (e.g., 3-morpholinosydnonimine)

-

This compound, Trolox, Propranolol (test compounds)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Glutathione reductase

-

NADPH

-

Lysis buffer

Procedure:

-

Bovine aortic endothelial cells are grown to confluence in multi-well plates.

-

The cells are pre-treated with various concentrations of the test compounds for 30 minutes.[1]

-

The cells are then exposed to the oxidative stressor (e.g., the Fe-catalyzed oxy-radical system) for a specified duration (e.g., 50 minutes).[1]

-

Following exposure, the cells are washed and then lysed to release intracellular contents.

-

The total glutathione content in the cell lysates is determined using the DTNB-based enzymatic recycling assay. In this assay, DTNB is reduced by GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase and NADPH are included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.[5]

-

The protective effect of the test compound is quantified by its ability to prevent the decrease in glutathione levels compared to cells exposed to the oxidant alone. The EC50 is then calculated.

Signaling Pathways and Mechanisms of Action

The primary antioxidant mechanism of 4-hydroxypropranolol is attributed to its "chain-breaking" activity, which involves the direct scavenging of free radicals, thereby terminating the lipid peroxidation chain reaction.[1] The hydroxyl group on the naphthalene (B1677914) ring of 4-hydroxypropranolol is thought to be crucial for this radical-scavenging activity, a feature absent in the parent molecule, propranolol.

While direct evidence for the modulation of intracellular antioxidant signaling pathways by 4-hydroxypropranolol is currently lacking, studies on propranolol provide some intriguing possibilities for future research.

Potential Involvement of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxifying enzymes. Some studies have shown that propranolol can activate the Nrf2 pathway, suggesting a potential indirect antioxidant effect.[6] Whether 4-hydroxypropranolol shares this capability remains to be investigated.

Crosstalk with MAPK Signaling

Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, are activated in response to oxidative stress and can mediate both pro-survival and pro-apoptotic cellular responses.[7] Research has indicated that propranolol can induce ROS and subsequently activate the JNK signaling pathway in certain cell types.[7] The implications of this for the antioxidant properties of 4-hydroxypropranolol are unclear but suggest a complex interplay between direct radical scavenging and cellular stress responses.

References

- 1. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2000038670A1 - Propanolol metabolites useful for antioxidant activities - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxypropranolol Hydrochloride: A Technical Guide to its Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stability of 4-Hydroxypropranolol (B128105) hydrochloride, a major active metabolite of the widely used beta-blocker, propranolol (B1214883). Understanding these characteristics is critical for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring the safety and efficacy of propranolol-based therapies.

Chemical Structure and Identification

4-Hydroxypropranolol hydrochloride is the hydrochloride salt of 4-hydroxypropranolol. The introduction of a hydroxyl group on the naphthalene (B1677914) ring significantly influences its pharmacological and physicochemical properties compared to the parent drug, propranolol.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol hydrochloride[1] |

| Synonyms | (±)-4-Hydroxy Propranolol Hydrochloride, 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol HCl[2][3] |

| CAS Number | 14133-90-5[4][5][6][7] |

| Molecular Formula | C₁₆H₂₁NO₃ • HCl[4][5][7] |

| Molecular Weight | 311.80 g/mol [3][6][7] |

| Appearance | Crystalline solid[4] |

Below is a two-dimensional representation of the chemical structure of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific quantitative forced degradation studies on this compound are not extensively available in the public domain, general stability information and studies on the parent compound, propranolol, provide valuable insights.

Commercial sources suggest that this compound is stable for at least one to four years when stored under appropriate conditions.[6][7] One supplier recommends storage at -20°C for up to 3 years or at 4°C for up to 2 years.

A study on the stability of propranolol and 4-hydroxypropranolol in human plasma found them to be stable for up to 2 months when stored at -30°C without the addition of antioxidants.[8] Another study noted the instability of 4-hydroxypropranolol in aqueous solutions, recommending prompt analysis of urine samples.[4]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under forced degradation conditions. The presence of a secondary amine, a secondary alcohol, an ether linkage, and a hydroxylated naphthalene ring makes the molecule susceptible to various reactions.

Experimental Protocols for Stability Studies

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Detailed Methodologies for Stress Conditions

The following protocols are representative and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Representative Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in 0.1 M HCl. 2. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to the target concentration for analysis. |

| Alkaline Hydrolysis | 1. Prepare a solution of this compound in 0.1 M NaOH. 2. Heat the solution at 60°C for a specified period. 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound in 3% hydrogen peroxide. 2. Keep the solution at room temperature for a specified period. 3. Dilute with mobile phase for analysis. |

| Thermal Degradation | 1. Expose the solid powder of this compound to dry heat at 100°C for a specified period (e.g., 24, 48, 72 hours). 2. Dissolve the stressed solid in a suitable solvent and dilute for analysis. |

| Photolytic Degradation | 1. Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be protected from light. 3. Analyze the exposed and control samples. |

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential for separating the degradation products from the parent compound. While a specific validated method for forced degradation of this compound is not detailed in the literature, existing HPLC methods for its quantification in biological matrices can be adapted and validated for this purpose.

A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with UV or fluorescence detection. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has summarized the key chemical and stability characteristics of this compound. While detailed public data on its forced degradation is limited, the provided information on its chemical structure, general stability, and representative experimental protocols offers a solid foundation for researchers and drug development professionals. Further investigation into the specific degradation pathways and the identification of degradation products is crucial for the comprehensive understanding and control of this important active metabolite.

References

- 1. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Human Metabolome Database: Showing metabocard for 4'-hydroxypropanolol (HMDB0060989) [hmdb.ca]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 4-Hydroxypropranolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) is a principal and pharmacologically active metabolite of the widely used non-selective beta-adrenergic receptor antagonist, propranolol (B1214883).[1][2] Formed in the liver through aromatic hydroxylation, this metabolite contributes to the overall therapeutic effect of its parent drug.[1] Understanding the pharmacokinetic profile of 4-hydroxypropranolol is crucial for a comprehensive evaluation of propranolol's efficacy and safety, particularly in the context of drug development and clinical pharmacology. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of 4-hydroxypropranolol hydrochloride, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetic Profile

The pharmacokinetic properties of 4-hydroxypropranolol are intrinsically linked to the administration and metabolism of its parent compound, propranolol. Following oral administration, propranolol is extensively metabolized in the liver, with a significant portion converted to 4-hydroxypropranolol.[3][4]

Absorption and Formation

4-Hydroxypropranolol is not administered directly but is formed in vivo following the administration of propranolol. Propranolol is rapidly and completely absorbed from the gastrointestinal tract.[3] However, it undergoes extensive first-pass metabolism in the liver, where the formation of 4-hydroxypropranolol primarily occurs.[3][5] The bioavailability of propranolol is approximately 25%, but this can be increased by about 50% when taken with protein-rich foods.[3]

The peak plasma concentration of 4-hydroxypropranolol is typically reached between 1 to 1.5 hours after oral administration of propranolol.[6]

Distribution

Limited specific data is available on the tissue distribution of 4-hydroxypropranolol itself. However, its parent drug, propranolol, is rapidly and widely distributed throughout the body, with the highest concentrations found in the brain, lungs, kidney, liver, and heart.[3] Propranolol readily crosses the blood-brain barrier and the placenta, and it is also distributed into breast milk.[3] It is reasonable to assume that 4-hydroxypropranolol, being a structurally similar and lipophilic molecule, also has a wide distribution.

Metabolism

The metabolism of 4-hydroxypropranolol is a critical determinant of its plasma concentration and duration of action. It undergoes further phase II metabolism, primarily through glucuronidation and sulfation.[7][8]

-

Formation from Propranolol: The aromatic hydroxylation of propranolol to 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 .[1][8][9] CYP1A2 also contributes to this metabolic pathway to a lesser extent.[8][10] This process is stereoselective, with the (+)-propranolol enantiomer being more favorably oxidized at the 4-position.[11][12]

-

Further Metabolism (Phase II): 4-hydroxypropranolol has two potential sites for conjugation: the aliphatic hydroxyl group on the side chain and the aromatic hydroxyl group on the naphthol ring.[7]

-

Glucuronidation: Several UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of 4-hydroxypropranolol, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1 .[7][13] This process also exhibits stereoselectivity.[7]

-

Sulfation: Sulfation is another important pathway for the elimination of 4-hydroxypropranolol.[8] The enzyme responsible for this is reported to be SULT1A3.[8] The sulfate (B86663) conjugation of 4-hydroxypropranolol shows a preference for the (+)-enantiomer.[11]

-

Excretion

The metabolites of propranolol, including the glucuronide and sulfate conjugates of 4-hydroxypropranolol, are primarily excreted in the urine.[3] Approximately 96-99% of a dose of propranolol is excreted via the urine, with less than 1% as the unchanged drug.[3] Urinary excretion of 4-hydroxypropranolol and its glucuronide conjugate accounts for about 9% of long-term propranolol doses.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for 4-hydroxypropranolol and its parent drug, propranolol, from various studies.

Table 1: Pharmacokinetic Parameters of 4-Hydroxypropranolol (HO-P) and Propranolol after Single Doses in Normal Subjects [6]

| Parameter | 4 mg IV Propranolol (n=6) | 20 mg Oral Propranolol (n=6) | 80 mg Oral Propranolol (n=6) |

| 4-Hydroxypropranolol (HO-P) | |||

| AUC₀-∞ (ng·hr/mL) | 6.6 ± 2.2 | 59 ± 9 | 162 ± 21 |

| Peak Plasma Concentration (Cmax) (ng/mL) | - | Not specified | Not specified |

| Time to Peak (Tmax) (hr) | - | 1 - 1.5 | 1 - 1.5 |

| Apparent Half-life (t½) (hr) | 3.0 - 4.2 | 3.0 - 4.2 | 3.0 - 4.2 |

| Propranolol | |||

| AUC₀-∞ (ng·hr/mL) | 55 ± 11 | 72 ± 9 | 306 ± 46 |

| Apparent Half-life (t½) (hr) | 3.0 - 4.2 | 3.0 - 4.2 | 3.0 - 4.2 |

Data are presented as mean ± SEM.

Table 2: Plasma Concentrations of 4-Hydroxypropranolol and Propranolol during Chronic Oral Therapy in Hypertensive Patients [14]

| Parameter | Value Range | Mean ± SD |

| Propranolol Plasma Concentration (ng/mL) | 5.3 - 300 | - |

| 4-Hydroxypropranolol Plasma Concentration (ng/mL) | 2.1 - 36.0 | - |

| Plasma Concentration Ratio (4-Hydroxypropranolol/Propranolol) | 0.057 - 0.241 | 0.130 ± 0.005 |

Experimental Protocols

Quantification of 4-Hydroxypropranolol in Biological Matrices

Accurate quantification of 4-hydroxypropranolol in plasma, serum, or urine is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[15]

Protocol: HPLC Method for Propranolol and 4-Hydroxypropranolol in Serum

-

Sample Preparation (Extraction):

-

To a serum sample, add an internal standard (e.g., quinidine).

-

Adjust the pH to 10.

-

Extract the analytes with ether.

-

Evaporate the ether layer to dryness.

-

Reconstitute the residue in a phosphoric acid solution.

-

-

Chromatographic Conditions:

-

Column: 5 µm, C-18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid at pH 4.

-

Detection: Fluorescence detector.

-

-

Quantification:

-

Measure the peak height ratio of each analyte to the internal standard.

-

Protocol: In Vitro Metabolism of Propranolol using Human Liver Microsomes [15]

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer at 37°C.

-

Initiate the reaction by adding propranolol.

-

Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Protein Precipitation:

-

Stop the reaction by adding ice-cold acetonitrile. This also precipitates the microsomal proteins.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a new tube.

-

Add an internal standard.

-

Analyze the sample for the formation of 4-hydroxypropranolol using a validated LC-MS/MS or HPLC method.

-

Signaling and Metabolic Pathways

The metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent metabolism is a key pathway in its disposition.

References